Methyl 3-(benzyloxy)propanoate
Overview
Description
Methyl 3-(benzyloxy)propanoate: is an organic compound with the molecular formula C11H14O3 . It is a colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of a benzyloxy group attached to a propanoate ester, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of Propanoic Acid: One common method involves the benzylation of propanoic acid using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions.
Esterification: Another method involves the esterification of 3-hydroxypropanoic acid with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of methyl 3-(benzyloxy)propanoate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the esterification of 3-hydroxypropanoic acid with benzyl alcohol, followed by purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(benzyloxy)propanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(benzyloxy)propanoic acid.
Reduction: 3-(benzyloxy)propanol.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(benzyloxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it is used as a building block for the synthesis of bioactive compounds. Its derivatives have been studied for their potential therapeutic properties .
Industry: In the industrial sector, it is used in the manufacture of polymers and resins. It also finds applications in the production of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of methyl 3-(benzyloxy)propanoate involves its ability to undergo various chemical transformations. The benzyloxy group can participate in nucleophilic substitution reactions, while the ester group can be hydrolyzed under acidic or basic conditions. These reactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Methyl 3-(4-(benzyloxy)phenyl)propanoate: Similar structure but with an additional phenyl group.
Ethyl 3-(benzyloxy)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(aminosulfonyl)propanoate: Similar structure but with an aminosulfonyl group instead of a benzyloxy group.
Uniqueness: Methyl 3-(benzyloxy)propanoate is unique due to its specific combination of a benzyloxy group and a propanoate ester. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-phenylmethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLAGNDLRNXFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290364 | |
Record name | Methyl 3-(benzyloxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4126-60-7 | |
Record name | 4126-60-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-(benzyloxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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